1-(furan-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

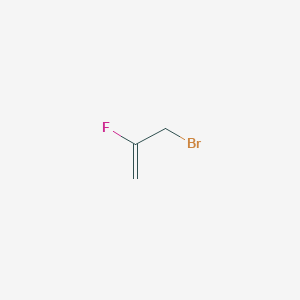

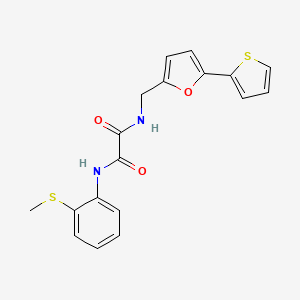

“Furan-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is an organic compound containing a furan ring, an azetidine ring, and a trifluoroethoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom . The trifluoroethoxy group contains a chain of two carbon atoms and three fluorine atoms attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the furan and azetidine rings likely connected by a carbon atom. The trifluoroethoxy group would be attached to the azetidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the trifluoroethoxy group could make the compound more hydrophobic .科学的研究の応用

Synthesis and Chemical Properties

Furan-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and its derivatives have been explored in various synthetic applications. For instance, derivatives of furan-2-yl(phenyl)methanol undergo aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process is catalyzed by phosphomolybdic acid and results in good yields and high selectivity in short reaction times (B. Reddy et al., 2012). Similarly, the aza-Piancatelli rearrangement has been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (B. Reddy et al., 2012).

Biological Activities and Applications

A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited promising activity, with structure-activity relationships being investigated (Feilang Zheng et al., 2011). Furthermore, furan-2-yl(phenyl)methanones have been synthesized and tested for their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation, indicating potential therapeutic applications (Li Qing-shan, 2011).

Polymer and Material Science

In the field of polymer and material science, furanic compounds, including derivatives of furan-2-yl(phenyl)methanone, have been utilized for the synthesis of specialty chemicals and polymers. These compounds are chemically obtainable through various synthetic routes and are used to develop biobased materials with high performance properties (LaShonda T. Cureton & J. Scala, 2013).

Photochemistry

In photochemistry, the reaction of furan derivatives with other compounds has been studied for the synthesis of novel heterocyclic compounds. For example, the photochemical reaction of 1,3,4-oxadiazoles with furan has led to the formation of diverse cycloadducts and other derivatives (O. Tsuge et al., 1973).

Enzymatic Reactions

Furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), have been synthesized via enzymatic oxidation processes. These reactions involve multiple oxidation steps and are critical in the conversion of biobased materials into useful chemicals (W. Dijkman et al., 2014).

将来の方向性

特性

IUPAC Name |

furan-3-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-17-8-3-14(4-8)9(15)7-1-2-16-5-7/h1-2,5,8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIWOWPIFMXYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2832114.png)

![Methyl 2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2832117.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832122.png)

![4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2832125.png)

![N-[(5-methylfuran-2-yl)methyl]-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2832126.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2832135.png)